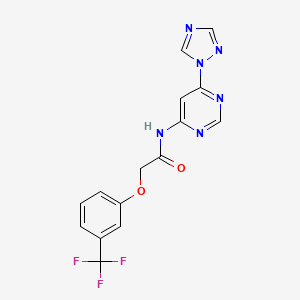
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic compound with a complex structure. It combines a pyrimidine core with a triazole ring and a phenoxyacetamide group. The presence of the trifluoromethyl substituent enhances its chemical properties.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Detailed synthetic routes and conditions would require further investigation of relevant literature1.
Molecular Structure Analysis
The molecular structure consists of the following components:
- Pyrimidine Ring : The pyrimidine ring (pyrimidin-4-yl) serves as the core scaffold.
- Triazole Ring : The 1H-1,2,4-triazol-1-yl group is attached to the pyrimidine ring.
- Phenoxyacetamide Group : The 3-(trifluoromethyl)phenoxyacetamide moiety is linked to the triazole ring.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and hydrogen bonding interactions. Specific reactions would depend on reaction conditions and functional groups present.
Physical And Chemical Properties Analysis
- Physical State : The compound likely exists as a solid.
- Solubility : It is probably soluble in polar solvents due to its functional groups.
- Melting Point : Experimental data would provide accurate melting point information.
- Stability : Stability under various conditions (light, temperature, pH) requires investigation.
Applications De Recherche Scientifique
Antimicrobial Activity
Some derivatives of the compound have been synthesized and tested for antimicrobial activity. A study explored the antimicrobial efficacy of pyrimidine-triazole derivatives against selected bacterial and fungal strains, indicating potential applications in combating microbial infections (J.J. Majithiya & B. Bheshdadia, 2022).
Anticancer Effects
Modifications of related compounds to enhance anticancer effects have been researched. For example, altering the acetamide group in certain pyrimidine derivatives has shown promising anticancer activities, suggesting a pathway for developing new anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).
Synthesis and Characterization
Several studies have focused on the synthesis and structural characterization of compounds related to the specified chemical, aiming to explore their potential scientific applications. These studies provide valuable insights into the chemical properties and reactivity of such compounds, laying the groundwork for further research and development (Ashvin D. Panchal & P. Patel, 2011).
Insecticidal Assessment
Research into the synthesis of innovative heterocycles incorporating a thiadiazole moiety has shown potential insecticidal properties against agricultural pests, indicating the chemical's relevance in developing new pest control strategies (A. Fadda et al., 2017).
Safety And Hazards
Orientations Futures
Future research should focus on:
- Biological Activity : Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy.
- Drug Development : Assess its suitability for drug development.
Please note that the above analysis is based on existing knowledge, and further studies are essential to fully understand this compound’s properties and potential applications. For detailed references, consult relevant scientific literature1. 🌟
Propriétés
IUPAC Name |
N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O2/c16-15(17,18)10-2-1-3-11(4-10)26-6-14(25)23-12-5-13(21-8-20-12)24-9-19-7-22-24/h1-5,7-9H,6H2,(H,20,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILJPKYXISYBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=CC(=NC=N2)N3C=NC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

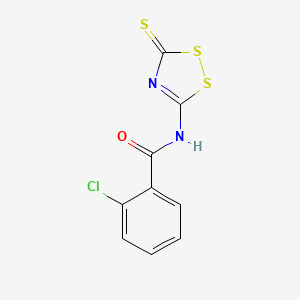
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate](/img/structure/B2795751.png)
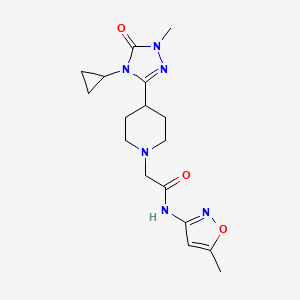
![(2-Methoxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2795754.png)
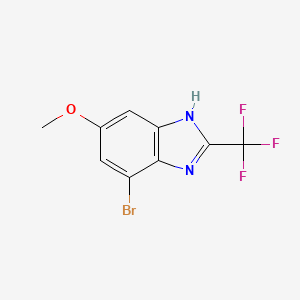
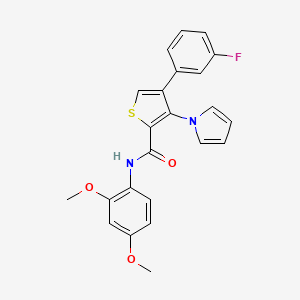
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2795757.png)
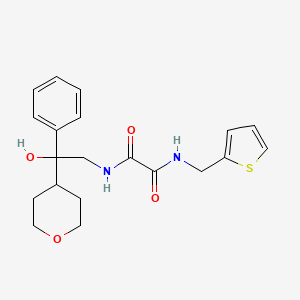
![5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2795764.png)
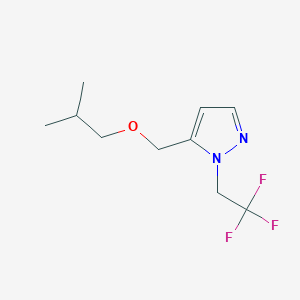
![2-(2-chlorophenyl)-7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2795766.png)
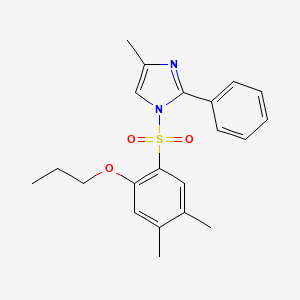
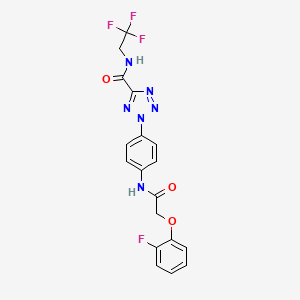
![3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2795769.png)